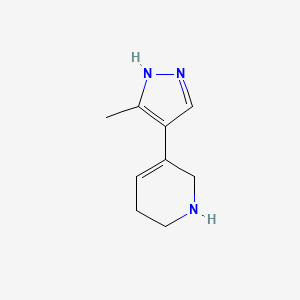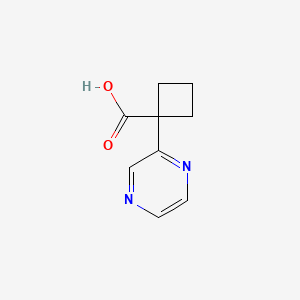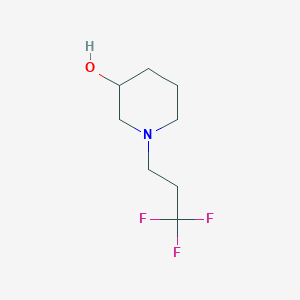
1-(3,3,3-Trifluoropropyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoropropyl)piperidin-3-ol is a chemical compound with the molecular formula C8H14F3NO. It is a piperidine derivative that contains a trifluoropropyl group, making it a fluorinated compound. Fluorinated compounds are often of interest in various fields due to their unique chemical properties, such as increased stability and lipophilicity.
Preparation Methods
The synthesis of 1-(3,3,3-Trifluoropropyl)piperidin-3-ol typically involves the reaction of piperidine with 3,3,3-trifluoropropyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the reaction is usually performed in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions typically involve heating the mixture to reflux for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
1-(3,3,3-Trifluoropropyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)piperidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules. Its incorporation into peptides or proteins can help in understanding the role of fluorine in biological systems.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents. This compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new polymers and coatings with enhanced properties, such as increased chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)piperidin-3-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the binding affinity and selectivity of the compound for its target, leading to improved efficacy. The hydroxyl group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-(3,3,3-Trifluoropropyl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(3,3,3-Trifluoropropyl)piperidin-4-one: This compound has a ketone group instead of a hydroxyl group, which can lead to different chemical reactivity and biological activity.
3,3,3-Trifluoropropylamine: This compound lacks the piperidine ring, which can affect its stability and interactions with biological targets.
1-(3,3,3-Trifluoropropyl)piperidine: This compound lacks the hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of a trifluoropropyl group and a hydroxyl group within a piperidine ring, providing a balance of stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C8H14F3NO |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)piperidin-3-ol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)3-5-12-4-1-2-7(13)6-12/h7,13H,1-6H2 |
InChI Key |
AAVAAPGCCCCEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15226840.png)

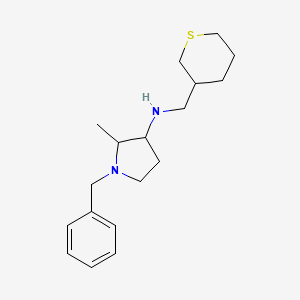
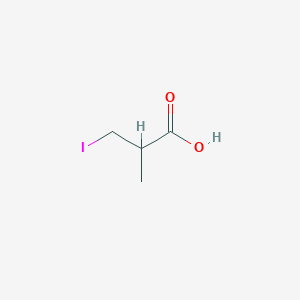
![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)
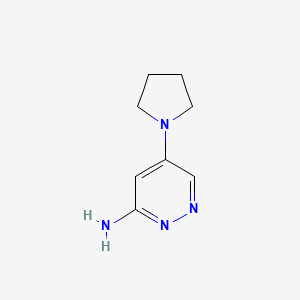
![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)
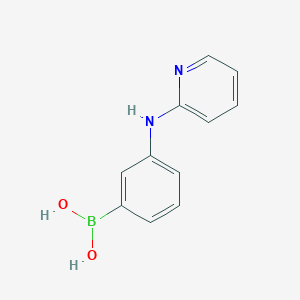
![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)cyclopropan-1-ol](/img/structure/B15226926.png)
